This compound falls under the category of dihydropyridine derivatives, which are known for their diverse biological activities. The presence of functional groups such as the carboxamide and fluorobenzyl moieties enhances its reactivity and potential interactions with biological targets.
The synthesis of N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
The molecular formula for N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is with a molecular weight of approximately 350.4 g/mol.
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)C
N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can participate in several chemical reactions:
The mechanism of action for N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific biological targets:
The exact molecular targets and pathways depend significantly on the specific biological context in which this compound is studied.
N-(3,5-dimethylphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific applications:
This compound exemplifies the diverse applications of dihydropyridine derivatives in medicinal chemistry and highlights ongoing research into their mechanisms and effects on biological systems.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: